molecular formula C14H18N4 B7645297 2-N-benzyl-4-N,4-N,6-trimethylpyrimidine-2,4-diamine

2-N-benzyl-4-N,4-N,6-trimethylpyrimidine-2,4-diamine

Cat. No.: B7645297
M. Wt: 242.32 g/mol
InChI Key: QSQNUZAOYPOYHQ-UHFFFAOYSA-N
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Description

2-N-benzyl-4-N,4-N,6-trimethylpyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the second position of the pyrimidine ring, along with three methyl groups attached to the nitrogen atoms at the fourth and sixth positions. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-benzyl-4-N,4-N,6-trimethylpyrimidine-2,4-diamine typically involves a multi-step process. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the benzyl and methyl groups. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-N-benzyl-4-N,4-N,6-trimethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl halides, methyl iodide, dimethyl sulfate, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with different substituents replacing the benzyl or methyl groups.

Scientific Research Applications

2-N-benzyl-4-N,4-N,6-trimethylpyrimidine-2,4-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-N-benzyl-4-N,4-N,6-trimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-N-benzyl-4-N,4-N,6-trimethylpyrimidine-2,4-diamine: Unique due to the presence of both benzyl and multiple methyl groups.

    2-N-benzylpyrimidine-2,4-diamine: Lacks the additional methyl groups, resulting in different chemical and biological properties.

    4-N,4-N,6-trimethylpyrimidine-2,4-diamine:

Uniqueness

The presence of both benzyl and multiple methyl groups in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds

Properties

IUPAC Name

2-N-benzyl-4-N,4-N,6-trimethylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-11-9-13(18(2)3)17-14(16-11)15-10-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQNUZAOYPOYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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